N-(4-fluorobenzyl)-3-methoxypropan-1-amine

Description

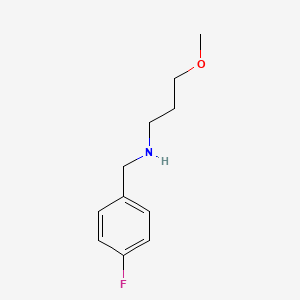

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRYNRNYZSHRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395782 | |

| Record name | N-(4-fluorobenzyl)-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-45-4 | |

| Record name | 4-Fluoro-N-(3-methoxypropyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluorobenzyl)-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to N-(4-fluorobenzyl)-3-methoxypropan-1-amine Synthesis

The construction of this compound is typically achieved through two primary synthetic routes: reductive amination or nucleophilic substitution. In reductive amination, 4-fluorobenzaldehyde (B137897) is reacted with 3-methoxypropan-1-amine in the presence of a reducing agent. Alternatively, a nucleophilic substitution reaction can be employed, where 3-methoxypropan-1-amine is reacted with a 4-fluorobenzyl halide. The success of these strategies is fundamentally dependent on the efficient synthesis of the precursor molecules.

The availability and purity of the starting materials, 4-fluorobenzyl halide and 3-methoxypropan-1-amine, are critical for the successful synthesis of the final compound. The following sections will explore the common and effective methods for producing these essential precursors.

4-Fluorobenzyl halides, such as 4-fluorobenzyl bromide and 4-fluorobenzyl chloride, are important intermediates in organic synthesis. researchgate.netinnospk.comsigmaaldrich.com A prevalent method for the synthesis of 4-fluorobenzyl bromide involves the radical bromination of 4-fluorotoluene. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride. total-synthesis.comprepchem.com The reaction mixture is refluxed to facilitate the formation of the desired product. total-synthesis.com

Another approach to synthesizing 4-fluorobenzyl halides is through the halogenation of 4-fluorobenzyl alcohol. For instance, 4-fluorobenzyl chloride can be synthesized from 4-fluorobenzyl alcohol by reacting it with a chlorinating agent like benzoyl chloride in a solvent such as 1,4-dioxane (B91453). rsc.org Additionally, multi-step synthetic routes starting from compounds like p-aminotoluene can also be employed to produce fluorinated and brominated toluene (B28343) derivatives, which can then be converted to the desired benzyl (B1604629) halide. google.com

| Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|

| 4-Fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-Fluorobenzyl bromide | Reflux in Carbon Tetrachloride total-synthesis.com |

| 4-Fluorobenzyl alcohol | Benzoyl chloride, 1-pyrrolidinecarboxaldehyde | 4-Fluorobenzyl chloride | 40°C in 1,4-dioxane for 24 hours rsc.org |

3-Methoxypropan-1-amine is a crucial primary amine used in various chemical syntheses. atamanchemicals.comnist.gov Its preparation can be achieved through several methods, including the catalytic hydrogenation of nitriles and derivations from 3-methoxypropanol.

####### 2.1.1.2.1. Catalytic Hydrogenation of Nitriles (e.g., 3-methoxypropionitrile)

A common industrial method for the synthesis of primary amines is the catalytic hydrogenation of the corresponding nitrile. mdpi.com In the case of 3-methoxypropan-1-amine, the precursor 3-methoxypropionitrile (B90507) is subjected to hydrogenation in the presence of a catalyst. Raney nickel is a frequently used catalyst for this transformation, often in the presence of ammonia (B1221849) to suppress the formation of secondary and tertiary amines. mdpi.comgoogle.com The reaction is typically carried out under hydrogen pressure and at elevated temperatures. Other catalysts, such as those based on cobalt, have also been shown to be effective for the selective hydrogenation of nitriles to primary amines. nih.govrsc.org

| Starting Material | Catalyst | Key Conditions | Product |

|---|---|---|---|

| 3-Methoxypropionitrile | Raney Nickel | Hydrogen pressure, elevated temperature, often with ammonia mdpi.comgoogle.com | 3-Methoxypropan-1-amine |

| 3-Methoxypropionitrile | Raney Cobalt | Hydrogen pressure, elevated temperature, often with ammonia rsc.org | 3-Methoxypropan-1-amine |

####### 2.1.1.2.2. Amine Protection Group Removal Strategies

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. total-synthesis.comcommonorganicchemistry.com The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions under which it can be removed.

The deprotection of these groups is a critical step in the synthesis of the final amine.

Boc Group Removal: The tert-butoxycarbonyl (Boc) group is widely used due to its stability in many reaction conditions and its ease of removal under acidic conditions. total-synthesis.comjk-sci.com Deprotection is typically achieved by treating the Boc-protected amine with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. total-synthesis.comjk-sci.comacs.org The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation. total-synthesis.com Milder acidic conditions, such as using oxalyl chloride in methanol (B129727), have also been reported for Boc deprotection. rsc.org

Benzyl (Bn) and Benzyloxycarbonyl (Cbz) Group Removal: The benzyl and benzyloxycarbonyl groups are commonly removed by catalytic hydrogenolysis. commonorganicchemistry.comnih.gov This method involves reacting the protected amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comnih.gov This process is generally clean and efficient, yielding the free amine, toluene, and carbon dioxide (in the case of Cbz). The reaction is often carried out in solvents like ethanol (B145695) or methanol. sciencemadness.org To prevent catalyst poisoning by the product amine, the reaction is sometimes performed in an acidified solution. sciencemadness.org

Sulfonamide Group Removal: Sulfonamides are very stable protecting groups and their removal often requires harsh conditions. youtube.comgoogle.comgoogle.com Deprotection can be achieved using strong acidic conditions, such as concentrated aqueous acid at elevated temperatures, or through dissolving metal reductions, for instance, using lithium metal in liquid ammonia. youtube.com Milder methods for the cleavage of sulfonamides have also been developed, for example, using trifluoromethanesulfonic acid for the hydrolysis of N-arylsulfonamides. researchgate.net

| Protecting Group | Deprotection Method | Typical Reagents and Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Acidolysis | Trifluoroacetic acid (TFA) or HCl in an organic solvent total-synthesis.comjk-sci.com |

| Benzyl (Bn) / Benzyloxycarbonyl (Cbz) | Hydrogenolysis | H₂, Pd/C catalyst in a solvent like ethanol or methanol commonorganicchemistry.comnih.gov |

| Sulfonamides (e.g., Tosyl) | Acid Hydrolysis or Reduction | Concentrated aqueous acid with heat or dissolving metal reduction (e.g., Li/NH₃) youtube.com |

####### 2.1.1.2.3. Derivations from 3-Methoxypropanol

An alternative and industrially significant route to 3-methoxypropan-1-amine is the catalytic amination of 3-methoxypropanol. google.comgoogle.com This process involves reacting 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor. google.comgoogle.com The catalyst is often a mixture of copper and cobalt supported on alumina (B75360) and diatomite. google.com The reaction is typically carried out in the vapor phase under controlled temperature and pressure. google.com This continuous process allows for the recycling of unreacted starting materials, making it an efficient method for large-scale production. google.com

| Starting Material | Reagents | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| 3-Methoxypropanol | Ammonia, Hydrogen | Cu-Co/Al₂O₃-diatomite | Vapor phase, controlled temperature and pressure in a fixed-bed reactor google.comgoogle.com | 3-Methoxypropan-1-amine |

Synthesis of 3-Methoxypropan-1-amine Precursors

Formation of the Secondary Amine Linkage in this compound

The crucial carbon-nitrogen bond forming the secondary amine in this compound can be efficiently constructed through two primary pathways: reductive amination and direct alkylation.

Reductive amination is a widely employed and highly effective method for the synthesis of primary, secondary, and tertiary amines. studylib.net This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. studylib.net For the synthesis of this compound, this involves the reaction of 3-methoxypropan-1-amine with 4-fluorobenzaldehyde.

Table 1: Key Reagents and Conditions for Reductive Amination

| Starting Material 1 | Starting Material 2 | Common Reducing Agents | Typical Solvents |

| 4-fluorobenzaldehyde | 3-methoxypropan-1-amine | Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH) |

| Sodium cyanoborohydride (NaBH₃CN) | Dichloroethane (DCE) | ||

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Tetrahydrofuran (THF) | ||

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol (EtOH) |

Direct N-alkylation offers another straightforward route to secondary amines. researchgate.net This method involves the reaction of a primary amine with an alkyl halide. In the context of synthesizing this compound, this would entail the reaction of 3-methoxypropan-1-amine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride).

A significant challenge in direct alkylation is controlling overalkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net To mitigate this, reaction conditions must be carefully controlled. The use of an excess of the primary amine can favor the formation of the secondary amine. Additionally, the choice of base and solvent is crucial. Non-nucleophilic bases such as Hünig's base (N,N-diisopropylethylamine) are often employed to neutralize the hydrogen halide formed during the reaction without competing in the alkylation. researchgate.net The use of ionic liquids as solvents has also been shown to reduce the extent of overalkylation in some cases. researchgate.net

Table 2: Comparison of Synthetic Strategies for this compound

| Method | Advantages | Disadvantages | Key Considerations |

| Reductive Amination | Generally high yields, good control over product formation, wide availability of starting materials. | Requires a suitable carbonyl compound and reducing agent. | Choice of reducing agent to avoid reduction of other functional groups. |

| Direct Alkylation | Conceptually simple, utilizes readily available alkyl halides. | Prone to overalkylation leading to tertiary amines and quaternary salts. | Stoichiometry of reactants, choice of base and solvent to minimize side products. |

Advanced Synthetic Techniques and Analog Generation Relevant to this compound

Modern synthetic chemistry offers sophisticated tools that can be applied to the synthesis of this compound and its analogs, enabling rapid library generation and process optimization.

While not directly applied to the synthesis of this compound itself, the principles behind the Stannylamine Protocol (SnAP) are relevant for the generation of structurally related heterocyclic compounds. The SnAP methodology is particularly useful for the formation of N-heterocycles like morpholines and piperazines. synplechem.com This protocol often involves toxic tin reagents, but its automation in specialized synthesizers can minimize user exposure and enhance reproducibility. synplechem.com The underlying chemical transformations, which involve imine formation and cyclization, share common intermediates with reductive amination, highlighting the potential for adapting such automated platforms for the synthesis of a broader range of amines and their derivatives. synplechem.com

Continuous flow synthesis is an emerging technology with significant advantages for the production of amines. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions. The synthesis of amines, including processes like reductive amination, can be readily adapted to flow chemistry systems. This enables automated, multi-step syntheses and purifications, which can significantly accelerate the generation of amine libraries for research and development. synplechem.com

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the secondary amine nitrogen, which makes it both basic and nucleophilic.

The secondary amine can be further alkylated or acylated. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding amide. This derivatization can be useful for modifying the compound's properties or for use in further synthetic transformations. nih.gov The nitrogen can also participate in reactions such as the Mannich reaction or be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for selective reaction at other parts of the molecule. synplechem.com

The aromatic ring, activated by the fluorine atom, can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than electrophilic substitution. The benzyl C-H bonds can be susceptible to oxidation. The methoxy (B1213986) group is generally stable but can be cleaved under harsh acidic conditions.

Derivatization of the amine functionality is a common strategy in medicinal chemistry and materials science. For example, reaction with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate is a known method for derivatizing amines to improve their analysis by liquid chromatography-mass spectrometry (LC-MS). scispace.com

Reactions at the Secondary Amine Nitrogen

The secondary amine is a key reactive site. It would be expected to undergo a variety of reactions typical for this functional group:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would likely yield the corresponding N-amide.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) would be expected to produce N-sulfonamides.

Further N-Alkylation: The secondary amine could be further alkylated to form a tertiary amine, though controlling the degree of alkylation can sometimes be challenging.

Transformations of the Methoxy Ether Moiety

The methoxypropyl group is generally stable. However, the ether linkage can be cleaved under harsh conditions.

Ether Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃), are typically required to cleave such aliphatic ethers. This would result in the formation of a propanol (B110389) derivative.

Modifications and Functionalization of the Fluorophenyl Ring

The 4-fluorobenzyl group offers possibilities for aromatic substitution reactions. The fluorine atom and the benzylamine (B48309) substituent would influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzyl group is generally an ortho-, para-director, although it is weakly activating. The fluorine atom is also an ortho-, para-director but is deactivating. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely result in substitution at the positions ortho to the benzyl group (meta to the fluorine).

Nucleophilic Aromatic Substitution: The fluorine atom is not on a highly electron-deficient ring, so nucleophilic aromatic substitution would likely require harsh conditions or the introduction of strong electron-withdrawing groups onto the ring.

Spectroscopic and Structural Characterization of N 4 Fluorobenzyl 3 Methoxypropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of N-(4-fluorobenzyl)-3-methoxypropan-1-amine, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The 4-fluorobenzyl group would present two signals in the aromatic region (typically δ 7.0-7.4 ppm), appearing as two doublets (or more complex multiplets) due to coupling with each other and with the fluorine atom. The benzylic protons (-CH₂-) adjacent to the nitrogen would likely appear as a singlet or a narrowly split multiplet around δ 3.7-3.8 ppm. The protons of the 3-methoxypropan-1-amine moiety would be observed in the aliphatic region: the methylene (B1212753) group attached to the nitrogen (-NH-CH₂-) around δ 2.7-2.9 ppm, the central methylene group (-CH₂-) as a multiplet near δ 1.8-2.0 ppm, the methylene group adjacent to the oxygen (-O-CH₂-) around δ 3.4-3.6 ppm, and the methoxy (B1213986) group (-OCH₃) as a sharp singlet around δ 3.3 ppm. The N-H proton signal is expected to be a broad singlet, its chemical shift being variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to each unique carbon atom. The fluorinated benzene (B151609) ring is expected to show four distinct signals. The carbon atom bonded to fluorine (C-F) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear significantly downfield. The other aromatic carbons would appear in the typical δ 115-140 ppm range, with their shifts influenced by the fluorine substituent. The benzylic carbon (-CH₂-Ar) would resonate around δ 50-55 ppm. For the 3-methoxypropyl chain, the carbons are predicted to appear at approximately δ 45-50 ppm (-NH-CH₂-), δ 28-32 ppm (-CH₂-), δ 70-75 ppm (-O-CH₂-), and δ 58-60 ppm for the methoxy carbon (-OCH₃). docbrown.info

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial tool. nih.gov It would show a single resonance for the fluorine atom on the benzyl (B1604629) group. wikipedia.orghuji.ac.il The chemical shift, typically between -110 and -120 ppm relative to a CFCl₃ standard, is characteristic of a fluorine atom attached to an aromatic ring. wikipedia.org The signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. huji.ac.il

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3 | dd | 2H, Ar-H (ortho to F) |

| ¹H | ~7.1 | t | 2H, Ar-H (meta to F) |

| ¹H | ~3.8 | s | 2H, Ar-CH₂-N |

| ¹H | ~3.5 | t | 2H, -O-CH₂- |

| ¹H | ~3.3 | s | 3H, -OCH₃ |

| ¹H | ~2.8 | t | 2H, -N-CH₂- |

| ¹H | ~1.9 | p | 2H, -CH₂-CH₂-CH₂- |

| ¹H | variable | br s | 1H, N-H |

| ¹³C | ~162 (d, ¹JCF ≈ 245 Hz) | d | C-F |

| ¹³C | ~135 (d) | d | Ar-C (ipso) |

| ¹³C | ~130 (d) | d | Ar-C (ortho to F) |

| ¹³C | ~115 (d) | d | Ar-C (meta to F) |

| ¹³C | ~72 | s | -O-CH₂- |

| ¹³C | ~59 | s | -OCH₃ |

| ¹³C | ~53 | s | Ar-CH₂-N |

| ¹³C | ~48 | s | -N-CH₂- |

| ¹³C | ~30 | s | -CH₂-CH₂-CH₂- |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation patterns.

Molecular Ion and HRMS: For this compound (C₁₁H₁₆FNO), the nominal molecular weight is 197.25 g/mol . In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z 197. As an amine, this peak might be weak or absent due to facile fragmentation. miamioh.edu High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula, C₁₁H₁₆FNO.

Fragmentation Analysis: The primary fragmentation pathway for aliphatic amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edunih.gov This process leads to the formation of a resonance-stabilized iminium cation. For this compound, two main α-cleavage pathways are possible:

Cleavage of the bond between the benzylic carbon and the aromatic ring is highly characteristic of benzylamines. This results in the formation of the fluorotropylium ion or, more likely, the fluorobenzyl cation at m/z 109 . This is often the base peak in the spectrum.

Cleavage of the C-C bond within the propyl chain would lead to a fragment at m/z 152 ([M-C₂H₅]⁺), although this is generally less favored than benzylic cleavage.

Another significant fragmentation involves the loss of the methoxypropyl group, leading to the [C₇H₇FN]⁺ fragment. Further fragmentation of the methoxypropyl chain itself can also occur, for instance, loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from larger fragments. researchgate.net

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 197 | [C₁₁H₁₆FNO]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | α-cleavage (Benzylic C-N bond cleavage) |

| 88 | [C₄H₁₀NO]⁺ | α-cleavage (Propyl C-C bond cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A weak to medium intensity band for N-H stretching of the secondary amine is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and methoxypropyl groups would be observed as strong bands in the 2800-3000 cm⁻¹ range. researchgate.net A strong absorption corresponding to the C-F stretch is anticipated around 1220-1240 cm⁻¹. The C-O-C stretching of the ether group would give rise to a strong, characteristic band in the 1100-1120 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several peaks in the 1500-1610 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C-H and N-H stretching vibrations would also be visible.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Weak-Medium | N-H Stretch (secondary amine) |

| 3010-3100 | Medium | Aromatic C-H Stretch |

| 2800-3000 | Strong | Aliphatic C-H Stretch |

| 1600-1610 | Medium | Aromatic C=C Stretch |

| 1510-1520 | Strong | Aromatic C=C Stretch |

| 1220-1240 | Strong | C-F Stretch |

| 1100-1120 | Strong | C-O-C Stretch (ether) |

X-ray Crystallography for Solid-State Structural Determination of this compound and Related Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, analysis of closely related structures containing the N-(4-fluorobenzyl) moiety provides valuable insights into its likely solid-state conformation. researchgate.neteurjchem.com

For instance, the crystal structure of 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine reveals specific geometric parameters for the fluorobenzyl group. eurjchem.com In such structures, the C-F bond length is typically around 1.36 Å, and the aromatic C-C bonds are in the expected range of 1.37-1.40 Å. The geometry around the benzylic carbon is expected to be tetrahedral.

The conformation of the molecule will be influenced by steric and electronic factors, with the flexible 3-methoxypropyl chain likely adopting a staggered conformation to minimize steric hindrance. In the solid state, the crystal packing would be significantly influenced by intermolecular hydrogen bonding involving the secondary amine proton (N-H) as a donor and the nitrogen or oxygen atoms as acceptors. researchgate.net Weaker interactions, such as C-H···F, C-H···O, and π–π stacking interactions between the aromatic rings of adjacent molecules, could also play a crucial role in stabilizing the supramolecular architecture. researchgate.net

Crystallographic Data for a Related Compound: 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine eurjchem.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂ClFN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.2253(10) |

| b (Å) | 5.7720(10) |

| c (Å) | 17.105(2) |

| β (°) | 95.338(10) |

| Volume (ų) | 710.26(18) |

Computational Chemistry and Theoretical Studies of N 4 Fluorobenzyl 3 Methoxypropan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry for their balance of accuracy and computational cost. mdpi.com DFT is used to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov

For N-(4-fluorobenzyl)-3-methoxypropan-1-amine, a primary application of DFT would be geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the set of mathematical functions used to describe the electron orbitals. nih.govacs.org

Table 1: Hypothetical Optimized Geometric Parameters for a Conformer of this compound (Calculated via DFT/B3LYP/6-31G(d,p))

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-F | 1.35 Å |

| Bond Length | C(aromatic)-CH2 | 1.51 Å |

| Bond Length | CH2-NH | 1.46 Å |

| Bond Length | CH2-O | 1.43 Å |

| Bond Angle | C(aromatic)-CH2-NH | 112.5° |

| Dihedral Angle | C(aromatic)-C-N-C | -175.0° |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT provides a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are employed to study this behavior by simulating the atomic motions over time. nih.govnumberanalytics.com An MD simulation numerically solves Newton's equations of motion for the atoms in the system, governed by a force field that approximates the potential energy. acs.org

For this compound, MD simulations, typically performed in a simulated solvent environment to mimic physiological conditions, would reveal its conformational flexibility. nih.gov The molecule can adopt numerous shapes due to rotation around its single bonds. By running a simulation for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of conformations can be generated.

Analyzing this ensemble allows for the mapping of the molecule's conformational landscape. This involves clustering the observed structures and calculating their relative energies to identify the most stable, low-energy conformers. Understanding which shapes the molecule preferentially adopts is critical for predicting how it might interact with a biological target. nih.gov

Table 2: Hypothetical Low-Energy Conformers of this compound from Conformational Analysis

| Conformer ID | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -175.0° | 0.00 | 55.3 |

| 2 | 65.5° | 0.85 | 25.1 |

| 3 | -68.2° | 1.20 | 19.6 |

Prediction of Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and interactions. DFT calculations are used to determine several key electronic descriptors. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule's surface. Red regions indicate areas of negative potential (electron-rich), often associated with lone pairs on heteroatoms like nitrogen and oxygen, which are potential sites for electrophilic attack. Blue regions indicate positive potential (electron-poor), typically around hydrogen atoms bonded to electronegative atoms, which are susceptible to nucleophilic attack.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Represents electron-donating ability |

| LUMO Energy | -0.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |

Ligand-Based and Structure-Based Modeling Approaches for Analog Design

Should this compound show promising biological activity, computational methods can guide the design of improved analogs. This is broadly categorized into ligand-based and structure-based approaches. proteinstructures.comgardp.org

Ligand-based drug design (LBDD) is used when the structure of the biological target is unknown. mdpi.com It relies on the information from a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in chemical structure with changes in biological activity to build a predictive model. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This pharmacophore can then be used to screen virtual libraries for new molecules with a similar arrangement of features.

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR. deeporigin.comdomainex.co.uk The primary SBDD technique is molecular docking, where the ligand is computationally placed into the protein's binding site to predict its preferred binding mode and affinity. longdom.org The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues. This knowledge allows medicinal chemists to rationally design modifications to the ligand to enhance these interactions and improve potency. saromics.com

Table 4: Hypothetical Molecular Docking Results for this compound into a Target Protein Active Site

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (ΔG) | -7.5 kcal/mol |

| Hydrogen Bond | Amine NH with Aspartic Acid side chain |

| Hydrogen Bond | Methoxy (B1213986) Oxygen with Tyrosine hydroxyl |

| Hydrophobic Interaction | Fluorobenzyl ring with Leucine and Phenylalanine |

| Halogen Bond | Fluorine atom with backbone Carbonyl Oxygen |

Structure Activity Relationships Sar and Molecular Recognition of N 4 Fluorobenzyl 3 Methoxypropan 1 Amine Analogs

General Structure-Activity Relationship (SAR) of N-(4-fluorobenzyl)-3-methoxypropan-1-amine Derivatives

The fundamental structure of this compound offers several points for modification, each contributing uniquely to its biological activity. The key structural features include the 4-fluorobenzyl moiety, the secondary amine, and the 3-methoxypropyl group. SAR studies on analogous N-benzylamine derivatives reveal that the nature and substitution pattern of the aromatic ring are critical determinants of target interaction. Similarly, the length, flexibility, and substitution of the alkylamine chain play a significant role in orienting the molecule within a binding site and establishing key interactions. The secondary amine is often a crucial pharmacophoric element, participating in hydrogen bonding or ionic interactions with the biological target.

Key modifications explored in derivatives of this scaffold typically involve:

Substitution on the phenyl ring: Altering the position or nature of the fluorine atom, or introducing additional substituents.

Modification of the methoxypropylamine chain: Varying the length of the alkyl chain, introducing branching, or changing the position of the methoxy (B1213986) group.

Substitution on the nitrogen atom: While the core structure is a secondary amine, N-alkylation or N-acylation could be explored, though this would fundamentally alter the class of compound.

These modifications collectively influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for specific receptors or enzymes.

Influence of the Fluorophenyl Ring Substitutions on Binding Affinity and Selectivity

The 4-fluoro substitution on the benzyl (B1604629) ring is a critical feature. Fluorine's high electronegativity can influence the acidity of the N-H proton and modulate the electronic character of the aromatic ring, potentially engaging in specific halogen bonding or dipole-dipole interactions within a protein's binding pocket.

Studies on related N-benzyl derivatives have shown that both the position and the electronic nature of substituents on the phenyl ring can drastically alter binding characteristics.

Positional Isomerism: Moving the fluorine atom from the para (4-position) to the meta (3-position) or ortho (2-position) can impact the molecule's conformational preferences and its ability to fit into a binding site. The para position often allows the substituent to project into a specific sub-pocket of the receptor without causing significant steric hindrance.

Electronic Effects: Replacing the electron-withdrawing fluorine atom with other groups, such as electron-donating methoxy groups or strongly electron-withdrawing cyano or nitro groups, can fine-tune the molecule's interaction. For instance, in some N-benzyl series, adding further electron-withdrawing groups enhances potency. nih.gov

Steric Bulk: Increasing the size of the substituent (e.g., replacing fluorine with chlorine or bromine) can either enhance binding through increased van der Waals interactions or decrease it due to steric clashes.

The following table illustrates hypothetical SAR trends for substitutions on the phenyl ring based on common observations in medicinal chemistry.

| Phenyl Ring Substitution | Expected Impact on Binding Affinity | Rationale |

| 4-Fluoro (Parent) | Baseline | Reference compound. |

| 2-Fluoro | Potentially decreased | Possible steric hindrance from the ortho position, altering torsional angles. |

| 3,4-Difluoro | Potentially increased | Enhanced electron-withdrawing character and potential for additional specific interactions. |

| 4-Chloro | Variable | Increased size may lead to steric clashes or improved hydrophobic interactions, depending on the binding site topology. |

| 4-Methoxy | Potentially decreased or altered selectivity | The electron-donating group changes the ring's electronics and introduces a potential hydrogen bond acceptor. |

| 4-Cyano | Potentially increased | Strong electron-withdrawing group that can act as a hydrogen bond acceptor. |

Role of the Methoxypropylamine Chain in Ligand-Target Interactions

The 3-methoxypropylamine (B165612) chain serves as a flexible linker that positions the key pharmacophoric elements—the amine and the fluorobenzyl group—in the correct orientation for optimal target binding. Its length and the presence of the methoxy group are critical for this function.

The length of the alkyl chain connecting the amine and the methoxy group is a crucial factor in determining binding affinity. Research on various N-alkylamine series demonstrates that there is often an optimal chain length for interaction with a given receptor. nih.gov A chain that is too short may not be able to span the distance between key interaction points in the binding site, while one that is too long may introduce flexibility penalties or cause steric clashes.

For many receptor systems, an alkyl chain of 3 to 5 carbons is found to be optimal for high-affinity binding. nih.gov The propyl (3-carbon) chain in this compound may therefore be ideal for its target.

Shorter Chains (e.g., methoxyethyl): May result in a significant loss of affinity as the key functional groups cannot achieve the required spatial orientation.

Longer Chains (e.g., methoxybutyl, methoxypentyl): Could lead to a decrease in affinity due to an entropy penalty upon binding or by positioning the terminal group in an unfavorable region of the binding pocket. nih.gov

Branching: Introducing alkyl branches (e.g., a methyl group) on the propyl chain would increase steric bulk and restrict conformational freedom. This typically leads to a sharp decrease in binding affinity unless the branch fits into a specific hydrophobic pocket.

The table below shows a hypothetical trend for how binding affinity might change with the length of the alkoxy-alkylamine chain.

| Chain Structure | Hypothetical Kᵢ (nM) | Rationale for Affinity Change |

| Methoxyethylamine | >1000 | Chain is too short to effectively position the interacting groups. |

| Methoxypropylamine | 50 | Optimal length for spanning key binding site interactions. |

| Methoxybutylamine | 150 | Increased flexibility leads to an entropic penalty; potential for unfavorable interactions. |

| Methoxypentylamine | 500 | Chain is too long, causing steric clashes or placing the methoxy group outside its optimal binding region. |

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with the target protein. Its position at the 3-carbon of the chain is therefore structurally significant.

Positional Isomers: Moving the methoxy group to the 2-position (2-methoxypropylamine) or 1-position would create a different molecular shape and place the hydrogen bond acceptor in a different region of space, which would likely be detrimental to binding unless the target has complementary features in that new location.

Substitution Effects: Replacing the methyl of the methoxy group with a larger alkyl group (e.g., ethoxy) would increase lipophilicity and steric bulk. This could enhance binding if there is a nearby hydrophobic pocket or decrease it if the space is constrained. Replacing the methoxy group entirely with a hydroxyl group would introduce both hydrogen bond donor and acceptor capabilities, significantly altering the compound's polarity and binding mode.

Stereochemical Aspects of this compound Derivatives

This compound itself is an achiral molecule. However, stereochemistry becomes a critical consideration if chiral centers are introduced into its derivatives. For example, adding a methyl group to the 1- or 2-position of the propyl chain would create a chiral molecule.

Biological targets such as receptors and enzymes are inherently chiral, composed of L-amino acids. Consequently, they often exhibit stereoselective binding, meaning one enantiomer of a chiral drug will bind with significantly higher affinity than the other. It is highly probable that if a chiral center were introduced into a derivative of this compound, the resulting (R) and (S) enantiomers would display different biological activities. One enantiomer would likely have the substituents oriented correctly for optimal interaction with the binding site, while the other would be a poorer fit. This principle of stereoselectivity is fundamental in drug design and development. researchgate.net

Comparative Analysis of SAR with Other N-Substituted Benzylamines and Methoxyalkylamines

The SAR of this compound analogs can be contextualized by comparing it to broader classes of related compounds.

N-Substituted Benzylamines: In this general class, the nature of the substitution on the benzyl ring is a well-established determinant of activity and selectivity. nih.gov The findings for fluorophenyl ring substitutions in the current series are consistent with broader observations that aromatic substitutions are key for modulating electronic and steric interactions with protein targets. The presence of a halogen, such as fluorine, is a common strategy to enhance binding affinity or improve metabolic stability. nih.gov

Methoxyalkylamines: For compounds containing a methoxyalkylamine fragment, the length of the alkyl chain and the position of the oxygen atom are consistently found to be critical for activity. nih.gov The role of the oxygen as a hydrogen bond acceptor is a recurring theme. The observation that a 3- to 5-atom linker is often optimal is a general principle in ligand design, providing a balance between rigidity and flexibility to achieve an ideal bound conformation.

In essence, the SAR of this compound derivatives is a specific example of well-established medicinal chemistry principles. The fluorobenzyl group primarily serves as a recognition element for a hydrophobic and potentially electron-defined pocket, while the methoxypropylamine chain acts as a precisely tuned linker to correctly position the core amine and provide an additional hydrogen bonding interaction point.

Applications in Chemical Biology and Medicinal Chemistry

N-(4-fluorobenzyl)-3-methoxypropan-1-amine as a Synthetic Scaffold for Bioactive Molecules

The chemical structure of this compound combines key features that make it a valuable fragment and scaffold in the synthesis of more complex, biologically active molecules. Its 4-fluorobenzyl group can engage in various interactions within protein binding sites, including hydrophobic and halogen bonding, while the flexible 3-methoxypropan-1-amine portion allows for orientation into solvent-exposed regions or interactions with specific polar residues. These characteristics are particularly useful in fragment-based drug discovery, where such fragments are used as starting points for developing potent and selective enzyme inhibitors.

A review of published scientific literature did not identify specific studies describing the direct use of this compound as a scaffold for the design and synthesis of Beta-Secretase (BACE1) inhibitors. Research in this area has focused on a variety of other chemical scaffolds, such as aminoisoindoles, aminohydantoins, and 1,4-oxazine derivatives. nih.govnih.govresearchgate.net

A review of published scientific literature did not identify studies describing the use of this compound as a direct scaffold for the design and synthesis of Mammalian STE20-like (MST3/4) kinase inhibitors. The development of inhibitors for these kinases has primarily involved other structural frameworks, such as pyrido[2,3-d]pyrimidin-7-one-based compounds. biorxiv.org

A review of published scientific literature did not identify specific studies describing the use of this compound as a scaffold for the design and synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors. The discovery of LRRK2 inhibitors has been pursued using various other chemotypes, including benzodiazepine (B76468) and pyridopyrimidine scaffolds. nih.gov

A review of published scientific literature did not identify studies describing the use of this compound as a direct scaffold for the design and synthesis of Monoamine Oxidase B (MAO-B) inhibitors. While some MAO-B inhibitors incorporate a 4-fluorobenzyl group, they are typically derived from different core structures, such as indole-based carboxamides. nih.govnih.gov

The 3-methoxypropan-1-amine moiety, a key component of this compound, has been identified as a critical fragment in the development of potent and selective inhibitors of the REarranged during Transfection (RET) oncoprotein, a driver in certain types of lung and thyroid cancers. nih.gov

In a fragment-based drug discovery approach utilizing a pyrazoloadenine core, researchers sought to improve the selectivity of an initial hit compound for the RET kinase over the structurally similar Tropomyosin receptor kinase A (TRKA). nih.gov Structure-activity relationship (SAR) studies revealed that N-alkylation of the pyrazole (B372694) core with different fragments significantly influenced potency and selectivity. nih.gov

The introduction of a 3-methoxypropane group at this position (designated as fragment 3f ) was found to notably improve both RET inhibitory potency and selectivity against TRKA. nih.gov This fragment, which corresponds to the N-(3-methoxypropyl) portion of the subject compound, was identified as the most potent among several tested N-substitutions in reducing the viability of RET-driven cancer cells, exhibiting 50-fold selectivity over TRKA. nih.gov Further development involved creating more complex molecules; for instance, a 3-fluorophenylacetamide derivative incorporating the 3-methoxypropyl N-alkyl substituent (compound 8q ) was synthesized and evaluated. nih.gov

| Compound/Fragment Code | Description | RET IC₅₀ (µM) | TRKA IC₅₀ (µM) | Selectivity (TRKA/RET) |

|---|---|---|---|---|

| Fragment 1 | Unsubstituted Pyrazoloadenine | 9.20 | >50 | >5.4 |

| Fragment 3f | Pyrazoloadenine with N-substitution (3-methoxypropane) | 1.9 | >100 | >52.6 |

| Compound 8q | 3-fluorophenylacetamide with N-alkyl (3-methoxypropyl) substituent | Inhibited RET without selectivity |

Data sourced from Saha D, et al. (2021). nih.gov

Design and Synthesis of Enzyme Inhibitors

Molecular Mechanism of Action Studies of this compound Derivatives

Given the absence of primary research on the biological activities of this compound, there are no subsequent studies on the molecular mechanisms of action for its derivatives.

Lead Optimization Strategies Involving this compound Motifs

Improving the potency and selectivity of a lead compound is a primary objective of lead optimization. patsnap.com For molecules containing the this compound motif, several strategies can be employed to enhance these properties.

Structure-Activity Relationship (SAR) Analysis : A fundamental approach is the systematic modification of the compound's structure to understand its relationship with biological activity. patsnap.com For the this compound core, this could involve:

Modification of the Fluorobenzyl Ring : Altering the position of the fluorine atom on the phenyl ring (e.g., to the 2- or 3-position) or introducing additional substituents could significantly impact target binding affinity and selectivity. The electronic properties and steric bulk of these substituents can be fine-tuned to optimize interactions with the target protein.

Alterations to the Propan-1-amine Linker : The length and flexibility of the alkyl chain can be modified. For instance, changing the propyl chain to an ethyl or butyl chain could alter the orientation of the benzyl (B1604629) group in the binding pocket.

Modification of the Methoxy (B1213986) Group : The methoxy group could be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) or with bioisosteric replacements to probe for additional interactions and improve metabolic stability. nih.gov

Computational Modeling : Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural modifications might affect target interaction. patsnap.com These computational methods allow for the rapid evaluation of numerous virtual compounds, helping to prioritize synthetic efforts. patsnap.com

Optimizing the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for transforming a lead compound into a successful drug candidate. patsnap.com

Improving Metabolic Stability : The introduction of fluorine, as is present in the 4-fluorobenzyl group, is a common strategy to block metabolically labile sites and enhance stability against degradation by cytochrome P450 enzymes. nih.gov Further modifications could include replacing hydrogen atoms at other potential sites of metabolism with fluorine or other groups that can resist metabolic breakdown. nih.govresearchgate.net

Enhancing Solubility : Poor aqueous solubility can limit a compound's bioavailability. Modifications that increase polarity, such as the introduction of hydrogen bond donors and acceptors, can improve solubility.

A summary of potential lead optimization strategies for the this compound motif is presented in the table below.

| Strategy | Modification Site | Objective |

| SAR-driven Modification | Fluorobenzyl ring | Enhance potency and selectivity |

| Propan-1-amine linker | Optimize spatial orientation | |

| Methoxy group | Probe for new interactions, improve stability | |

| Pharmacokinetic Optimization | Metabolically labile positions | Increase metabolic stability |

| Overall scaffold | Modulate lipophilicity for better ADME | |

| Introduction of polar groups | Enhance aqueous solubility |

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The N-(4-fluorobenzyl) motif is found in compounds that act as potent agonists for receptors like the 5-hydroxytryptamine (serotonin) receptor, making them useful tools for research. mdpi.com For instance, the related compound 25B-NBF, which contains an N-(2-fluorobenzyl) group, is used in research and forensic applications due to its high affinity for certain serotonin (B10506) receptors. mdpi.com

An appropriately modified this compound derivative could be developed into a chemical probe. This would typically involve the introduction of a reporter group, such as:

A fluorescent tag for use in cellular imaging.

A radioactive isotope for use in binding assays.

A photoaffinity label to covalently link to and identify its biological target.

Such probes would be invaluable for elucidating the mechanism of action, identifying binding partners, and visualizing the distribution of the compound within cells or tissues.

Investigation of Enzymatic Metabolism in In Vitro Models

Understanding the enzymatic metabolism of a compound is essential for predicting its in vivo behavior, including its half-life and potential for drug-drug interactions.

The cytochrome P450 (CYP) family of enzymes is a major player in the metabolism of most drugs. researchgate.net Studies on structurally related compounds can provide insights into the potential metabolic fate of this compound.

For example, the metabolism of 25B-NBF, which also contains an N-fluorobenzyl moiety, is catalyzed by multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.comnih.gov Specifically, the hydroxylation of the fluorobenzyl part of 25B-NBF is mediated by CYP2C9 and CYP2C19. mdpi.com

Furthermore, studies on N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA), which shares the 3-methoxypropan-1-amine core, have shown that its O-demethylation is catalyzed by CYP2B6, CYP2C19, and CYP2D6. researchgate.net

Based on these findings, it is plausible that the metabolism of this compound involves several CYP enzymes, with potential metabolic pathways including hydroxylation of the fluorobenzyl ring and O-demethylation of the methoxypropyl group.

The table below summarizes the potential CYP enzymes involved in the metabolism of the this compound motif, based on data from structurally similar compounds.

| Structural Motif | Metabolic Reaction | Potentially Involved CYP Enzymes | Reference Compound |

| N-fluorobenzyl | Hydroxylation | CYP2C9, CYP2C19 | 25B-NBF mdpi.com |

| 3-methoxypropan-1-amine | O-demethylation | CYP2B6, CYP2C19, CYP2D6 | PCMPA researchgate.net |

Efflux transporters, such as P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), are membrane proteins that can actively transport drugs out of cells. This can affect a drug's absorption and distribution, particularly into sanctuary sites like the brain. nih.gov

The role of efflux transporters has been investigated for compounds containing a fluorobenzyl group. For example, lapatinib (B449), which contains a 3-fluorobenzyl moiety, has been identified as a substrate for both Pgp and BCRP. nih.gov In vivo studies with lapatinib showed that these transporters limit its brain penetration. nih.gov

Given these findings, it is possible that this compound could also be a substrate for efflux transporters like Pgp and BCRP. In vitro assays using cell lines that overexpress these transporters would be necessary to confirm this and to determine the extent to which efflux might limit the compound's efficacy.

The table below outlines potential interactions with efflux transporters.

| Transporter | Potential Interaction | Supporting Evidence from Related Compounds |

| P-glycoprotein (Pgp) | Substrate | Lapatinib (contains a 3-fluorobenzyl group) is a Pgp substrate. nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Substrate | Lapatinib is also a BCRP substrate. nih.gov |

Emerging Trends and Future Perspectives

Innovations in Synthetic Pathways for N-(4-fluorobenzyl)-3-methoxypropan-1-amine and its Analogs

The synthesis of this compound and its derivatives is poised to benefit from several innovative strategies aimed at improving efficiency, yield, and diversity. Traditional methods often rely on reductive amination of 4-fluorobenzaldehyde (B137897) with 3-methoxypropan-1-amine. While effective, newer methodologies are being explored to overcome limitations such as catalyst cost and substrate scope.

Future synthetic approaches are likely to focus on:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability. The synthesis of amine derivatives in flow reactors can lead to higher yields and purity while minimizing reaction times. This methodology is particularly amenable to the multi-step synthesis of complex analogs. chemrxiv.org

Catalyst-Free Reductive Amination: Recent research has demonstrated the feasibility of reductive amination using catalyst-free methods, for instance, employing reagents like Hantzsch esters and ammonium (B1175870) formate. rsc.org This approach avoids the use of metal catalysts, making the process more environmentally friendly and cost-effective.

Novel Coupling Reagents: The development of new coupling reagents for amide bond formation, a common step in the synthesis of more complex analogs, is an active area of research. Reagents like HATU and CDI have shown promise in facilitating the coupling of challenging amine substrates. chemrxiv.org

A comparison of traditional and emerging synthetic methods is presented in Table 1.

| Method | Description | Advantages | Potential Limitations |

| Traditional Reductive Amination | Reaction of an aldehyde/ketone with an amine in the presence of a reducing agent (e.g., NaBH4, H2/Pd). | Well-established, versatile. | Use of metal catalysts, batch processing. |

| Flow Chemistry | Continuous reaction in a microreactor. | Improved control, scalability, safety. chemrxiv.org | Initial setup cost. |

| Catalyst-Free Reductive Amination | Use of reagents like Hantzsch esters. rsc.org | Environmentally friendly, avoids metal contamination. rsc.org | Substrate scope may be limited. |

Advanced Computational and Data Science Applications in Molecular Design and Discovery

Computational chemistry and data science are becoming indispensable tools in modern drug discovery. For this compound and its analogs, these approaches can accelerate the identification of promising new drug candidates.

Key computational applications include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of their activity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net This information is valuable for understanding their chemical behavior and for designing analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel analogs and to guide the design of more potent compounds.

Table 2 summarizes key computational parameters that can be investigated for this class of compounds.

| Computational Method | Parameter | Application in Drug Design |

| Molecular Docking | Binding Affinity, Binding Mode | Identification of potential biological targets, lead optimization. |

| DFT Calculations | HOMO-LUMO gap, Molecular Electrostatic Potential | Prediction of reactivity, understanding of intermolecular interactions. researchgate.net |

| QSAR | Physicochemical descriptors (e.g., logP, molecular weight) | Prediction of biological activity, design of new analogs. |

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

While the specific biological targets of this compound are not extensively documented, its structural motifs are present in compounds with a wide range of biological activities. The exploration of novel therapeutic applications for its derivatives is a promising area of future research.

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: The 4-fluorobenzyl moiety is found in inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov Derivatives of this compound could be designed and screened for their MAO-B inhibitory activity.

Antimicrobial Agents: The synthesis of fatty acid amides of 4-methoxybenzylamine (B45378) has demonstrated antimicrobial activity. nih.gov This suggests that derivatives of the title compound could be investigated as potential new antibiotics.

Anticancer Agents: Quinoline derivatives containing the N-benzylamine scaffold have been evaluated for their antimycobacterial activity and could be further explored for anticancer properties. nih.gov The synthesis of novel quinolone antitumor agents containing similar pyrrolidine (B122466) intermediates also points to this potential. researchgate.net

Table 3 outlines potential biological targets and associated therapeutic areas for derivatives of this compound.

| Potential Biological Target | Therapeutic Area | Rationale |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | The 4-fluorobenzyl group is a known pharmacophore in MAO-B inhibitors. nih.gov |

| Bacterial Enzymes/Cell Wall Components | Infectious Diseases | Analogs with antimicrobial activity have been reported. nih.gov |

| Kinases/Other Cancer-Related Proteins | Oncology | Similar structures are being investigated as antitumor agents. researchgate.net |

Integration of High-Throughput Screening and Parallel Synthesis for Chemical Library Generation

The generation and screening of large chemical libraries are central to modern hit-finding strategies. The scaffold of this compound is well-suited for the creation of diverse libraries of analogs through parallel synthesis.

Future efforts in this area will likely involve:

Combinatorial Chemistry: By systematically varying the substituents on the aromatic ring and the methoxypropylamine side chain, large libraries of compounds can be rapidly synthesized. This can be achieved using solution-phase or solid-phase parallel synthesis techniques. nih.gov

High-Throughput Screening (HTS): These libraries can then be screened against a wide range of biological targets using HTS technologies. enamine.net HTS allows for the rapid testing of thousands of compounds, enabling the identification of initial "hits" for further development. upenn.edunih.gov

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries of unprecedented size. The this compound scaffold could be incorporated into DELs to explore a vast chemical space and identify ligands for a variety of protein targets.

The integration of these technologies will be crucial for unlocking the full therapeutic potential of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-3-methoxypropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes starting with functionalized precursors. For example, analogous compounds are synthesized via condensation reactions using coupling reagents like EDC·HCl and HOBt to form amide or amine bonds . Optimization includes:

- Temperature Control : Refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction rates .

- Stoichiometry : Maintaining a 1:1 molar ratio of amine and acyl chloride precursors to minimize side products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the target compound .

References:

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive characterization involves:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify proton environments (e.g., methoxy group at δ 3.3–3.5 ppm, fluorobenzyl aromatic protons at δ 7.0–7.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅FNO expected at m/z 204.1) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >95% is acceptable for most studies .

- Impurity Profiling : Compare retention times against known impurities (e.g., unreacted starting materials) using pharmacopeial standards .

References:

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., p300/CBP) using both fluorescence polarization and radiometric assays .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

- Control Experiments : Use structurally related analogs (e.g., non-fluorinated benzyl derivatives) to isolate the 4-fluorobenzyl group’s contribution .

References:

Q. How does the 4-fluorobenzyl group influence the compound’s interaction with biological targets?

- Methodological Answer : The 4-fluorobenzyl moiety enhances:

- Lipophilicity : Measured via logP values (e.g., increased by ~0.5 units compared to non-fluorinated analogs), improving membrane permeability .

- Target Binding : Fluorine’s electronegativity stabilizes interactions with hydrophobic pockets (e.g., sigma receptor ligand studies via molecular docking) .

Experimental approaches: - Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the benzyl position to compare potency .

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., p300/CBP) to map binding interactions .

References:

Q. How can researchers validate target engagement in enzyme inhibition assays?

- Methodological Answer : Use a combination of:

- Competitive Binding Assays : Incubate with radiolabeled inhibitors (e.g., ³H-labeled A-485) to measure displacement .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm direct binding .

- Knockdown/Rescue Experiments : siRNA-mediated target depletion followed by compound treatment to assess specificity .

References:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.